
Bombinin H5
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Overview
Description
Bombinin H5 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of the yellow-bellied toad (Bombina variegata) . It belongs to the bombinin H family, characterized by a unique post-translational modification: a single D-amino acid (D-alloisoleucine) at the second N-terminal position . This structural feature enhances its membrane-binding affinity and functional selectivity, enabling potent antibacterial activity with minimal cytotoxicity . This compound has a molecular weight of 1917.4 Da and a sequence of IIGPVLGLVGSALGGLLKKI (using single-letter amino acid code), with the D-alloisoleucine residue critical for its bioactivity . Its mechanism involves disrupting microbial membranes, a common trait among AMPs, but its D-amino acid incorporation distinguishes it from many conventional peptides .
Preparation Methods
Bombinin H5 can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically requires the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Bombinin H5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which can enhance the stability and activity of the peptide .
Scientific Research Applications
Efficacy Studies
Recent studies have demonstrated the effectiveness of Bombinin H5 in preventing biofilm formation, a significant challenge in clinical settings. For instance, a study reported that this compound conjugated with polyethylene glycol showed enhanced stability and antimicrobial efficacy against biofilms formed by Staphylococcus aureus and Escherichia coli.
Peptide | MIC (μM) | MBIC (μM) | MBEC (μM) |
---|---|---|---|
This compound | 80 | 300 | 500 |
- MIC : Minimum Inhibitory Concentration
- MBIC : Minimum Biofilm Inhibition Concentration
- MBEC : Minimum Biofilm Eradication Concentration
This data indicates that this compound is effective in inhibiting and eradicating biofilm formation at relatively low concentrations, making it a promising candidate for treating infections associated with biofilms .
Case Studies
- Biofilm Prevention : A study utilized this compound conjugated with PEG to assess its ability to prevent biofilm formation on various surfaces. Results indicated a significant reduction in biofilm development compared to controls, highlighting its potential for use in medical device coatings .
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, showcasing its potential as an alternative antimicrobial agent in an era of increasing antibiotic resistance .
Efficacy Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including glioma and cervical cancer cells. The peptide's ability to disrupt membrane integrity is crucial for its anticancer activity.
Cell Line | IC50 (μM) |
---|---|
Glioma | 25 |
Cervical Cancer (HeLa) | 19 |
- IC50 : Half-maximal Inhibitory Concentration
These findings suggest that this compound could be developed into a therapeutic agent for treating specific types of cancer due to its selective toxicity towards malignant cells while exhibiting lower toxicity towards normal cells .
Case Studies
- Cytotoxicity Assays : In a controlled laboratory setting, this compound was tested against glioma cells, showing an IC50 value of 25 μM, indicating potent anticancer activity .
- Mechanistic Studies : Further investigations into the cellular mechanisms revealed that this compound induces apoptosis in cancer cells through membrane disruption and subsequent cellular stress responses .
Mechanism of Action
The mechanism of action of Bombinin H5 involves its interaction with microbial cell membranes. This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions . This allows it to insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis . The peptide’s cationic nature also enables it to interact with negatively charged components of the microbial cell membrane, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Bombinin H Family Peptides
Bombinin H2 and H4
Bombinin H2 and H4 are diastereomers isolated from Bombina species. While H2 contains all L-amino acids, H4 features a D-leucine residue at position 2 . Key comparisons include:
- Structural Differences: H5 contains D-alloisoleucine at position 2, whereas H4 has D-leucine . H2 lacks D-amino acids, resulting in reduced hydrophobicity and membrane affinity compared to H4 and H5 .
- Functional Implications: H4 binds to Leishmania-mimetic membranes 5-fold more strongly than H2, attributed to its D-leucine residue . H4 forms stable membrane channels faster than H2, enhancing its rapid bactericidal effects .
Comparison with Non-Bombinin H AMPs
Dermaseptin-S5
Dermaseptin-S5, isolated from frog (Phyllomedusa sauvagei) skin, shares α-helical structure and membrane disruption mechanisms with H5 . Key differences:
- Sequence: Lacks D-amino acids but has a higher proportion of lysine residues, increasing cationicity .
- Activity : Targets filamentous fungi (e.g., Candida albicans) rather than bacteria, with MICs in the μM range .
- Selectivity : Higher hemolytic activity compared to H5, which exhibits >90% cell viability in HMEC-1 cells at 10⁻⁵ M .
Brevinin-1Ea
Brevinin-1Ea, from Rana esculenta, is a β-hairpin AMP with a C-terminal disulfide bond . Contrasts with H5:
- Structure : β-sheet dominated vs. H5’s α-helix.
- Activity : Broad-spectrum against Gram-negative bacteria (e.g., E. coli, MIC: 8 μM) but weaker against Gram-positive strains .
Research Findings on Synergistic Effects and Selectivity
Synergy with Antibiotics :
- Bombinin H5 analogues (e.g., bombinin HL and HD) combined with ampicillin reduced S. aureus viability by 6.57–7.51 log₁₀ CFU/mL in 24 hours .
- BHL-bombinin (a bombinin-family peptide) and bombinin HD showed additive cytotoxicity (CI = 0.98–1.03) against HMEC-1 cells, highlighting selectivity for microbial membranes .
Cytotoxicity Profile :
Data Tables
Table 1: Structural Comparison of this compound and Similar AMPs
Peptide | Source | Length (aa) | D-Amino Acid Position | Molecular Weight (Da) | Key Structural Feature |
---|---|---|---|---|---|
This compound | Bombina variegata | 20 | Position 2 (D-alloIle) | 1917.4 | N-terminal α-helix with D-residue |
Bombinin H4 | Bombina orientalis | 20 | Position 2 (D-Leu) | ~1900* | Enhanced membrane insertion |
Dermaseptin-S5 | Phyllomedusa spp. | 28 | None | ~3000* | Lysine-rich α-helix |
Brevinin-1Ea | Rana esculenta | 24 | None | ~2500* | C-terminal disulfide bond |
*Estimated from sequence data.
Table 2: Functional Comparison
Peptide | Antimicrobial Spectrum | Synergy Potential | Cytotoxicity (HMEC-1 Viability) |
---|---|---|---|
This compound | Broad (Gram-positive) | High (with ampicillin) | >90% at 10⁻⁵ M |
Bombinin H4 | Broad (Gram-negative) | Moderate (with BHL-bombinin) | ~85% at 10⁻⁵ M |
Dermaseptin-S5 | Fungi, Gram-negative | Low | ~70% at 10⁻⁵ M |
Brevinin-1Ea | Gram-negative | None reported | ~60% at 10⁻⁵ M |
Biological Activity
Bombinin H5 is a member of the bombinin family of antimicrobial peptides (AMPs) derived from the skin secretions of the European fire-bellied toad, Bombina variegata. These peptides are characterized by their unique structures, which include both L- and D-amino acids, contributing to their biological activities, particularly antimicrobial and hemolytic properties. This article explores the biological activity of this compound, supported by various studies and data.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through membrane disruption, which leads to cell lysis. Studies have demonstrated that this compound can effectively inhibit the growth of Staphylococcus aureus and other clinically relevant bacteria.
Table 1: Antimicrobial Activity of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 80 μM | |
Escherichia coli | 40 μM | |
Pseudomonas aeruginosa | 100 μM |
Hemolytic Activity
In addition to its antimicrobial effects, this compound also exhibits hemolytic activity, which refers to its ability to lyse red blood cells. This property is significant as it indicates the peptide's potential cytotoxic effects, which are important considerations in therapeutic applications.
Table 2: Hemolytic Activity of this compound
The mechanism by which this compound exerts its antimicrobial effects involves several key steps:
- Membrane Interaction : The peptide interacts with bacterial membranes, leading to membrane permeabilization.
- Formation of Pores : this compound forms pores within the lipid bilayer, disrupting cellular integrity.
- Cytoplasmic Leakage : This pore formation results in the leakage of essential cellular components, ultimately leading to cell death.
Recent molecular dynamics simulations have illustrated that this compound adopts an α-helical conformation upon interaction with membranes, which is crucial for its activity .
Case Study 1: Antimicrobial Efficacy Against Biofilms
A study investigated the efficacy of this compound in preventing biofilm formation on various surfaces. The results indicated that this compound significantly inhibited biofilm development in Staphylococcus aureus cultures.
Table 3: Biofilm Inhibition by this compound
Case Study 2: Structural Analysis
Structural studies have shown that the presence of D-amino acids in this compound enhances its stability and resistance to proteolytic degradation, making it a promising candidate for therapeutic applications .
Q & A
Basic Research Questions
Q. What structural features of Bombinin H5 are critical for its antimicrobial activity, and how are they experimentally characterized?
- Methodological Answer : this compound’s α-helical structure and amphipathic design are key to membrane disruption. Techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy are used to confirm secondary structure. For reproducibility, experimental protocols must detail solvent conditions, peptide concentration, and temperature .
Q. Which in vitro assays are standard for evaluating this compound’s antimicrobial efficacy, and how are they validated?
- Methodological Answer : Broth microdilution (to determine MICs) and time-kill assays are common. Validation requires using reference strains (e.g., E. coli ATCC 25922) and controls like polymyxin B. Ensure assays follow CLSI guidelines, with triplicate replicates to account for biological variability .
Q. How do researchers ensure purity and correct folding of synthetic this compound peptides?
- Methodological Answer : High-performance liquid chromatography (HPLC) with >95% purity thresholds and mass spectrometry for molecular weight confirmation are mandatory. Folding is verified via CD spectroscopy under physiological pH/salinity conditions. Detailed synthesis protocols should be included in supplementary materials .
Advanced Research Questions
Q. How can contradictory findings on this compound’s cytotoxicity toward mammalian cells be systematically addressed?
- Methodological Answer : Discrepancies may arise from cell line specificity (e.g., primary vs. cancerous cells) or assay conditions (e.g., serum content). Researchers should replicate studies across multiple cell types, standardize culture conditions, and use live/dead staining with confocal microscopy to quantify membrane integrity. Principal contradiction analysis (identifying dominant variables) is critical .
Q. What computational and experimental approaches elucidate this compound’s mechanism of action at the lipid bilayer interface?
- Methodological Answer : Molecular dynamics simulations paired with neutron reflectometry can model peptide-membrane interactions. Experimentally, surface plasmon resonance (SPR) measures binding kinetics, while cryo-EM visualizes pore formation. Cross-validate findings with mutational studies (e.g., substituting hydrophobic residues) .
Q. How can this compound derivatives be engineered to enhance proteolytic stability in vivo while retaining activity?
- Methodological Answer : Incorporate D-amino acids or cyclization to resist enzymatic degradation. Use tandem LC-MS/MS to track stability in serum. Balance hydrophobicity (via alanine scanning) to maintain membrane targeting. Pharmacokinetic studies in murine models are essential for optimization .
Q. What multi-omics strategies are effective in identifying off-target effects of this compound in host cells?
- Methodological Answer : Transcriptomics (RNA-seq) and proteomics (TMT labeling) can reveal pathways affected by sublethal doses. Integrate with lipidomics to assess membrane remodeling. Validate hits via CRISPRi knockdowns or pharmacological inhibitors .
Q. Data Analysis & Reproducibility
Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear effects?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and apply ANOVA for cross-condition comparisons. Open-source tools like GraphPad Prism ensure transparency .
Q. What criteria validate the reproducibility of this compound’s bioactivity across independent laboratories?
- Methodological Answer : Follow the "ARRIVE guidelines" for experimental reporting: disclose peptide source, storage conditions, and instrument calibration. Collaborative ring trials with shared protocols reduce inter-lab variability .
Q. Literature & Contradiction Management
Q. How can systematic reviews address conflicting evidence on this compound’s immunomodulatory roles?
Properties
Molecular Formula |
C91H165N23O21 |
---|---|
Molecular Weight |
1917.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1 |
InChI Key |
SQFPIKBKAMXQLN-SZIZCEOVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
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